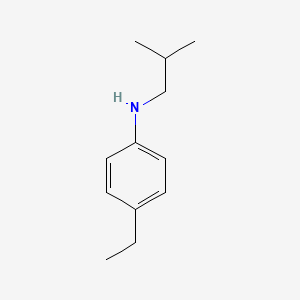












|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[CH2:3]O.[CH2:6]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)[CH3:7].[I-].[K+]>O.ClCCl>[CH2:6]([C:8]1[CH:14]=[CH:13][C:11]([NH:12][CH2:1][CH:2]([CH3:5])[CH3:3])=[CH:10][CH:9]=1)[CH3:7] |f:2.3|
|


|
Name
|
|
|
Quantity
|
5.94 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
5.342 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
IrCl2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2
|
|
Quantity
|
128 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
|
Type
|
CUSTOM
|
|
Details
|
then stirred vigorously for 3 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated (hydrophobic frit)
|
|
Type
|
ADDITION
|
|
Details
|
the aqueous phase was diluted with further dichloromethane (10 mL)
|
|
Type
|
STIRRING
|
|
Details
|
then stirred vigorously for 2 minutes
|
|
Duration
|
2 min
|
|
Type
|
CUSTOM
|
|
Details
|
separated (hydrophobic frit)
|
|
Type
|
CUSTOM
|
|
Details
|
The combined organic fractions were evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product as a brown oil
|
|
Type
|
CUSTOM
|
|
Details
|
The crude was purified by flash silica (Si) chromatography (
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |